molecular formula C12H11NOS B6366879 2-Hydroxy-3-(3-methylthiophenyl)pyridine, 95% CAS No. 1261908-39-7

2-Hydroxy-3-(3-methylthiophenyl)pyridine, 95%

Cat. No. B6366879
CAS RN: 1261908-39-7
M. Wt: 217.29 g/mol
InChI Key: KVHTWEGQNXSZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(3-methylthiophenyl)pyridine (95%) is a chemical compound with a molecular formula of C9H9NOS. It is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that has a melting point of 84-85 °C and a boiling point of 146-148 °C. 2-Hydroxy-3-(3-methylthiophenyl)pyridine is a highly polar compound that is soluble in water and ethanol. It has a variety of uses in the pharmaceutical, agrochemical, and food industries.

Mechanism of Action

2-Hydroxy-3-(3-methylthiophenyl)pyridine has a variety of mechanisms of action. It has been shown to act as a nucleophile, which means it can react with electrophiles to form covalent bonds. It can also act as a Lewis base, which means it can donate a pair of electrons to form a coordinate covalent bond. Finally, it can act as a Bronsted-Lowry acid, which means it can donate a proton to form a hydrogen bond.
Biochemical and Physiological Effects
2-Hydroxy-3-(3-methylthiophenyl)pyridine has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to inhibit the release of histamine from mast cells.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-(3-methylthiophenyl)pyridine has a variety of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound that is easy to obtain. It is also relatively stable, making it suitable for use in a variety of experiments. One limitation is that it is a highly polar compound, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 2-Hydroxy-3-(3-methylthiophenyl)pyridine. One potential direction is to explore its potential use as an antifungal agent. Another potential direction is to explore its potential use as an inhibitor of enzymes involved in the biosynthesis of secondary metabolites. Additionally, its potential use as an inhibitor of enzymes involved in the biosynthesis of amino acids could be explored. Finally, its potential use as an inhibitor of enzymes involved in the biosynthesis of polysaccharides could be explored.

Synthesis Methods

2-Hydroxy-3-(3-methylthiophenyl)pyridine can be synthesized using a variety of methods. One method involves the reaction of 2-methoxy-3-(3-methylthiophenyl)pyridine with sodium hydroxide and ethanol. This reaction produces a colorless solid that can be purified by recrystallization. Another method involves the reaction of 3-methylthiophenol and anhydrous sodium acetate with pyridine. This reaction produces a colorless solid that can be purified by recrystallization.

Scientific Research Applications

2-Hydroxy-3-(3-methylthiophenyl)pyridine has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including 1-methyl-4-phenyl-1,2,3,4-tetrahydropyridine derivatives, which have been investigated for their potential use as anticonvulsants. It has also been used in the synthesis of novel pyridinium-based ionic liquids, which have been investigated for their potential use as electrolytes in lithium-ion batteries.

properties

IUPAC Name

3-(3-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-10-5-2-4-9(8-10)11-6-3-7-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHTWEGQNXSZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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